molecular formula C15H14BrNO3 B5753092 2-bromo-N-(3,4-dimethoxyphenyl)benzamide

2-bromo-N-(3,4-dimethoxyphenyl)benzamide

Cat. No.: B5753092
M. Wt: 336.18 g/mol
InChI Key: LWGOWJSOCHLLKC-UHFFFAOYSA-N
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Description

2-bromo-N-(3,4-dimethoxyphenyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BDMC and has been synthesized using various methods. In

Mechanism of Action

The mechanism of action of BDMC is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and blocking cell cycle progression. BDMC has also been shown to inhibit the activity of certain enzymes involved in inflammation, fungal and bacterial infections.
Biochemical and Physiological Effects:
BDMC has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in inflammation, fungal and bacterial infections. BDMC has also been found to exhibit antioxidant properties. Furthermore, BDMC has been shown to induce apoptosis in cancer cells, thereby inhibiting their growth.

Advantages and Limitations for Lab Experiments

BDMC has several advantages for lab experiments. It is readily available and can be synthesized in high yields and purity. Furthermore, BDMC has been found to exhibit a wide range of biological activities, making it suitable for various research applications. However, limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action.

Future Directions

There are several future directions for research involving BDMC. One direction is to investigate its potential as an anti-Alzheimer's agent. Another direction is to study its potential as an anticancer agent in combination with other compounds. Furthermore, future research could focus on elucidating the mechanism of action of BDMC and identifying its molecular targets.

Scientific Research Applications

BDMC has been studied extensively for its potential therapeutic applications. It has been found to exhibit anticancer properties by inhibiting the growth of cancer cells. BDMC has also been shown to possess anti-inflammatory, antifungal, and antibacterial properties. Furthermore, BDMC has been investigated for its potential as an anti-Alzheimer's agent.

Properties

IUPAC Name

2-bromo-N-(3,4-dimethoxyphenyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-8-7-10(9-14(13)20-2)17-15(18)11-5-3-4-6-12(11)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWGOWJSOCHLLKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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